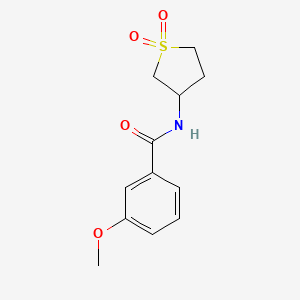

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” is a compound that contains a dioxothiolan ring, which is a sulfur-containing heterocycle, attached to a benzamide group via an amide linkage. The benzamide group also has a methoxy substituent .

Molecular Structure Analysis

The molecular structure of “N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” would consist of a dioxothiolan ring attached to a benzamide group. The benzamide group would have a methoxy substituent .Chemical Reactions Analysis

Again, while specific reactions involving “N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” are not available, compounds containing amide bonds can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. While specific properties for “N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide” are not available, one can infer that it may have properties similar to other benzamide derivatives .科学的研究の応用

Fungicide Development

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide: has been studied for its potential use as a fungicide. The related compound, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, exhibits effective fungicidal properties with selective action . This suggests that N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide could be synthesized and optimized for similar applications in agriculture to protect crops from fungal diseases.

Antioxidant Properties

The antioxidant capabilities of dithiocarbamates, which are structurally related to N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide, make them candidates for research into preserving food products and possibly extending the shelf life of perishable goods .

Neurodegenerative Disease Treatment

In medical research, derivatives of N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide have been investigated for their role in drug development, particularly in the treatment of neurodegenerative diseases. This application is crucial given the increasing prevalence of conditions such as Alzheimer’s and Parkinson’s diseases.

Cancer Therapy

There is potential for N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide to be used in cancer therapy. Its derivatives are being explored for their efficacy in inhibiting the growth of cancer cells, offering a new avenue for oncological treatments.

Catalysis in Chemical Synthesis

The compound’s role in catalysis has been noted, particularly in reactions involving amines and carbon disulfide . This could lead to its use in synthesizing other bioactive molecules, potentially streamlining pharmaceutical manufacturing processes.

Pesticide Formulation

Given its structural similarity to effective dithiocarbamate pesticides, N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide could be utilized in the development of new pesticides. These could offer more selective action, reducing the environmental impact compared to broader-spectrum pesticides .

Solvent Effects Study

The synthesis of related compounds has highlighted the importance of solvent effects, which can be critical in the synthesis of bioactive molecules. Studying N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide can provide insights into solvent interactions, which is valuable for chemical engineering and process optimization .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c1-17-11-4-2-3-9(7-11)12(14)13-10-5-6-18(15,16)8-10/h2-4,7,10H,5-6,8H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVHUTMJNDNOBGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3012212.png)

![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3012213.png)

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)

![N-benzyl-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide](/img/structure/B3012216.png)

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)

![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)